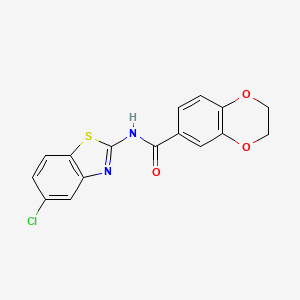![molecular formula C22H22ClNO3 B4584936 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone
説明
Synthesis Analysis The synthesis of quinoline derivatives involves multiple steps and can be achieved through various methods, including condensation reactions and substitutions. The reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leads to the formation of quinolinone derivatives, demonstrating a method to access novel 4-alkyl-substituted quinolin-2(1H)-ones (Fretz, Gaugler, & Schneider, 2000). Another approach for synthesizing potential antileukotrienic agents involves specific heterogeneous copper catalysts and highlights the challenges in coupling aryl bromides (Jampílek et al., 2004).
Molecular Structure Analysis Structural parameters of similar quinoline derivatives have been determined using DFT and compared with X-ray data. Spectroscopic characterization, including FT-IR, NMR, and UV–Vis, along with NLO and NBO analyses, provides insight into the molecular structure and electron interactions (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties The synthesis of quinolin-8-olate half-titanocene dichlorides and their behavior in ethylene polymerization reveal the chemical reactivity and potential applications of quinoline derivatives. These compounds exhibit high activity, demonstrating the influence of substituents on their catalytic properties (Huang, Sun, & Redshaw, 2011).
Physical Properties Analysis The synthesis and characterization of 4-phenyl-2-butanone highlight methods for obtaining key intermediates in pharmaceutical synthesis. Techniques like Claisen's condensation and substitution reactions are crucial (Zhang, 2005).
Chemical Properties Analysis Quinoxaline-based propanones have been studied as corrosion inhibitors, showing their mixed-type inhibitive action and suggesting their adsorption and interaction with metal surfaces. These studies provide insight into the chemical properties of quinoline derivatives in practical applications (Olasunkanmi & Ebenso, 2019).
科学的研究の応用
Corrosion Inhibition
Quinoxaline-based propanones have been investigated for their potential as corrosion inhibitors. Experimental and computational studies have demonstrated that certain quinoxaline derivatives can effectively reduce the corrosion rate of mild steel in acidic environments. These compounds exhibit mixed-type inhibitive action and form protective films on metal surfaces, suggesting potential applications in materials protection and preservation (Olasunkanmi & Ebenso, 2019).
Organic Synthesis and Catalysis
The synthesis of poly(tert-butoxycarbonyl-p-phenylene), a precursor to poly(p-phenylene), has been achieved through nickel-catalyzed polymerization. Such polymers are of interest in materials science for their electrical and optical properties, indicating potential applications in the development of novel materials (Ueda & Yoneda, 1995).
Radiochemistry
The formation of neutral, lipophilic complexes with technetium-99m using propylene amine oxime derivatives highlights potential applications in medical imaging. Such complexes can passively diffuse across the blood-brain barrier, suggesting uses in brain imaging and diagnostics (Troutner, Volkert, Hoffman, & Holmes, 1984).
Enantioselective Synthesis
The use of microbial reductases for the enantioselective synthesis of chiral alcohols, such as 3-chloro-1-phenyl-1-propanol, has been explored. These chiral alcohols are valuable intermediates in the synthesis of antidepressant drugs, demonstrating the relevance of this research in pharmaceutical synthesis (Choi et al., 2010).
Environmental Chemistry
Studies on polychlorinated biphenyls (PCBs) have shown that lower-chlorinated biphenyls can bind to DNA after metabolic activation, leading to the formation of DNA adducts. This research has implications for understanding the environmental and health impacts of PCB exposure (Schilderman et al., 2000).
特性
IUPAC Name |
4-[4-[3-(5-chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c1-16(25)5-6-17-7-9-18(10-8-17)26-14-3-15-27-21-12-11-20(23)19-4-2-13-24-22(19)21/h2,4,7-13H,3,5-6,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQOEFMXWUWBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)
![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)
![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)
![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)
![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)